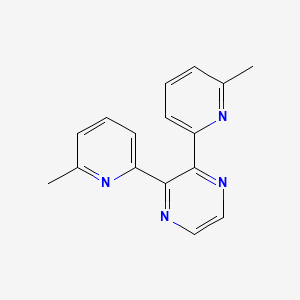
2,3-Bis(6-methylpyridin-2-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(6-methylpyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two 6-methylpyridin-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(6-methylpyridin-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylpyridine with a suitable pyrazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(6-methylpyridin-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis(6-methylpyridin-2-yl)pyrazine has a wide range of applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(6-methylpyridin-2-yl)pyrazine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function . Additionally, it can bind to proteins, altering their activity and potentially leading to therapeutic effects. The exact pathways and targets involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
2,3-Bis(2-pyridyl)pyrazine: Similar structure but without the methyl groups on the pyridine rings.
2,3-Bis(4-methylpyridin-2-yl)pyrazine: Similar structure with methyl groups at different positions.
2,3-Bis(quinolin-8-yl)pyrazine: Contains quinoline rings instead of pyridine.
Uniqueness: 2,3-Bis(6-methylpyridin-2-yl)pyrazine is unique due to the specific positioning of the methyl groups on the pyridine rings, which can influence its chemical reactivity and biological interactions. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
89684-65-1 |
|---|---|
Fórmula molecular |
C16H14N4 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
2,3-bis(6-methylpyridin-2-yl)pyrazine |
InChI |
InChI=1S/C16H14N4/c1-11-5-3-7-13(19-11)15-16(18-10-9-17-15)14-8-4-6-12(2)20-14/h3-10H,1-2H3 |
Clave InChI |
YGJRGEGKJKVGOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NC=CN=C2C3=CC=CC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


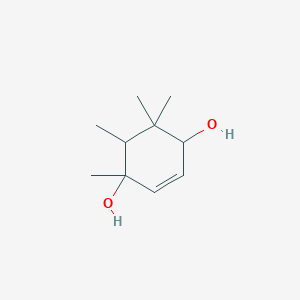
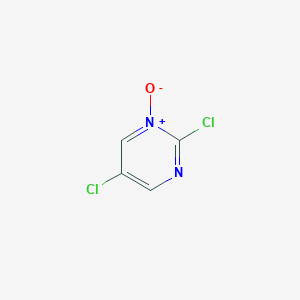

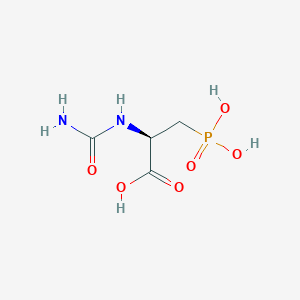
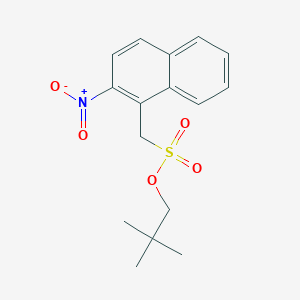
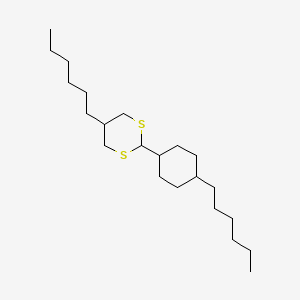
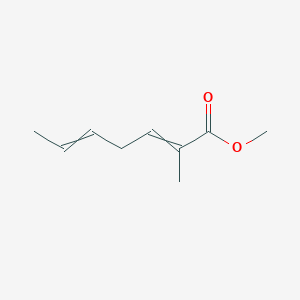

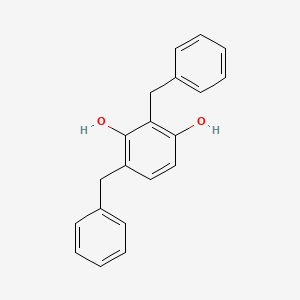
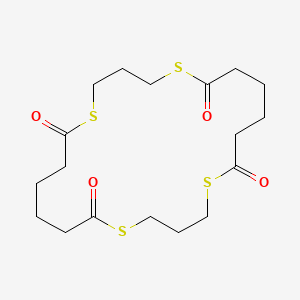
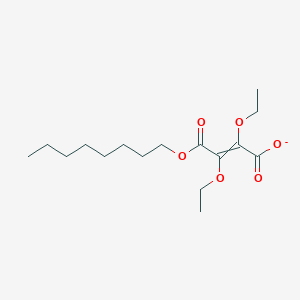
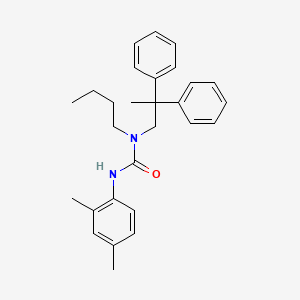
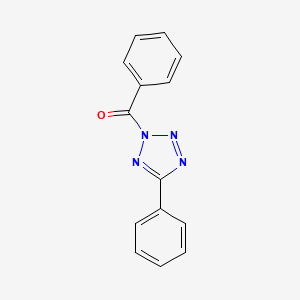
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
